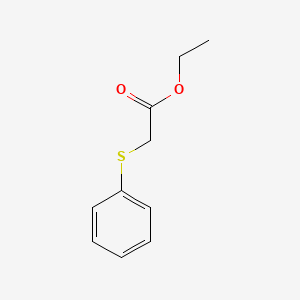

Ethyl (phenylthio)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDRTXNDGKRHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226948 | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-25-6 | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7605-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7605-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (phenylthio)acetate (CAS: 7605-25-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (phenylthio)acetate, with the CAS number 7605-25-6, is a sulfur-containing organic compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenylthio group attached to an ethyl acetate moiety, makes it a valuable building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7605-25-6 | |

| Molecular Formula | C₁₀H₁₂O₂S | |

| Molecular Weight | 196.27 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 143-145 °C at 14 mmHg | |

| Density | 1.13 g/cm³ | |

| Refractive Index | 1.5460 to 1.5480 | |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of a thiophenolate salt with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism, akin to the Williamson ether synthesis.

Experimental Protocol: Synthesis via S-alkylation

This protocol describes the synthesis of this compound from thiophenol and ethyl chloroacetate.

Materials:

-

Thiophenol

-

Ethyl chloroacetate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Absolute ethanol

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.0 equivalent) in absolute ethanol.

-

To this solution, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of potassium thiophenolate.

-

Add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Below is a Graphviz diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the ethyl and the phenylthioacetate moieties.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| 3.65 | Singlet | 2H | -S-CH₂ -C=O |

| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| 7.20-7.40 | Multiplet | 5H | Aromatic Protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum further confirms the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -O-CH₂-CH₃ |

| 36.5 | -S-CH₂ -C=O |

| 61.5 | -O-CH₂ -CH₃ |

| 127.0 | Aromatic CH |

| 129.0 | Aromatic CH |

| 130.0 | Aromatic CH |

| 135.0 | Aromatic C-S |

| 170.0 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O (ester) stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~690, ~740 | Strong | C-S stretch and aromatic C-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 151, and the cleavage of the C-S bond.

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate in the synthesis of various organic molecules, including heterocyclic compounds and potential drug candidates.

Intermediate in Heterocyclic Synthesis: The Gassman Indole Synthesis

While not a direct reactant in the classical Gassman indole synthesis, the structural motif of an α-thioether ester is central to this reaction for the synthesis of indoles. The Gassman synthesis involves the reaction of an aniline with a β-keto thioether to produce a 3-thioalkyl-substituted indole. This highlights the utility of compounds like this compound as precursors to key reagents in the construction of important heterocyclic scaffolds.

Below is a conceptual diagram of the Gassman indole synthesis.

"Ethyl (phenylthio)acetate" molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (phenylthio)acetate, a valuable intermediate in organic synthesis. The document outlines its chemical properties, a detailed experimental protocol for its synthesis, and relevant data presented in a clear, structured format for ease of use by professionals in research and development.

Core Molecular Information

This compound is an organic compound that serves as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Molecular Formula: C₁₀H₁₂O₂S[1]

Molecular Weight: 196.27 g/mol [2]

The structure consists of an ethyl acetate group where one of the alpha-hydrogens is substituted with a phenylthio group.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 7605-25-6 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.13 g/cm³ | [3] |

| Boiling Point | 143-145 °C at 14 mmHg | [3] |

| Refractive Index | 1.5460 to 1.5480 | [3] |

| Vapor Pressure | 6.74 x 10⁻⁵ mmHg at 25 °C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This method involves the reaction of thiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. The reaction proceeds via an Sₙ2 mechanism.

Overall Reaction:

Experimental Protocol: Synthesis via S-alkylation of Thiophenol

This protocol describes a general and effective method for the laboratory-scale synthesis of this compound.

Materials:

-

Thiophenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Reagent: Stir the suspension at room temperature. To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise over a period of 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetone.

-

Extraction: Combine the filtrate and the washings and remove the acetone using a rotary evaporator. Dissolve the resulting residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Based on available literature, this compound is primarily utilized as a chemical intermediate in organic synthesis. There is no significant published research detailing its specific biological activities or its direct involvement in cellular signaling pathways. Its utility in drug development is as a precursor for the synthesis of more complex, biologically active molecules. While derivatives of structurally related compounds have been investigated for activities such as antidiabetic or antioxidant effects, this data does not directly apply to this compound itself.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The sulfide and ester functionalities allow for a variety of chemical transformations, making it a useful building block for introducing the phenylthio-acetyl moiety into larger molecules.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic data of "Ethyl (phenylthio)acetate" (NMR, IR, MS).

A comprehensive spectroscopic analysis of Ethyl (phenylthio)acetate is crucial for its unambiguous identification and characterization in research and development settings, particularly within the pharmaceutical and chemical industries. This technical guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists, and drug development professionals.

Spectroscopic Data of this compound

The structural elucidation of this compound, with the chemical formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol , is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Phenyl H (ortho) | 7.40 - 7.38 | Multiplet | 2H | |

| Phenyl H (meta, para) | 7.30 - 7.18 | Multiplet | 3H | |

| -O-CH₂- (Ethyl) | 4.14 | Quartet | 2H | 7.1 |

| -S-CH₂- | 3.61 | Singlet | 2H | |

| -CH₃ (Ethyl) | 1.20 | Triplet | 3H | 7.1 |

¹³C NMR Data

The ¹³C NMR spectral data provides information on the different carbon environments in the molecule. The spectrum was recorded in CDCl₃.

| Assignment | Chemical Shift (ppm) |

| C=O (Ester) | 169.8 |

| C (aromatic, attached to S) | 134.9 |

| CH (aromatic, ortho) | 130.0 |

| CH (aromatic, para) | 129.2 |

| CH (aromatic, meta) | 127.1 |

| -O-CH₂- (Ethyl) | 61.5 |

| -S-CH₂- | 35.1 |

| -CH₃ (Ethyl) | 14.1 |

Note: The ¹³C NMR data was obtained from the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18928.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The data below indicates the main absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3059 | C-H stretch (aromatic) | Weak |

| 2980 | C-H stretch (aliphatic) | Medium |

| 1738 | C=O stretch (ester) | Strong |

| 1584 | C=C stretch (aromatic) | Medium |

| 1479, 1441 | C-H bend (aliphatic) | Medium |

| 1250 | C-O stretch (ester) | Strong |

| 1157 | C-O stretch (ester) | Strong |

| 741, 691 | C-H out-of-plane bend (aromatic) | Strong |

Note: The IR data was obtained from the Spectral Database for Organic Compounds (SDBS) under SDBS No. 18928.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 196 | 75.3 | [M]⁺ (Molecular Ion) |

| 151 | 1.1 | [M - OCH₂CH₃]⁺ |

| 123 | 100.0 | [M - COOCH₂CH₃]⁺ |

| 110 | 4.8 | [C₆H₅S]⁺ |

| 109 | 9.5 | [C₆H₅S - H]⁺ |

| 77 | 7.2 | [C₆H₅]⁺ |

| 45 | 22.8 | [COOCH₂CH₃]⁺ |

| 29 | 5.0 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent to achieve a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.

Mass Spectrometry Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the electron ionization (EI) source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Caption: Plausible mass fragmentation pathway of this compound.

Synthesis of "Ethyl (phenylthio)acetate" from thiophenol and ethyl chloroacetate.

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl (phenylthio)acetate from thiophenol and ethyl chloroacetate. This document provides a comprehensive overview of the reaction, including its mechanism, optimized protocols, and purification techniques.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and biologically active molecules. Its synthesis is a classic example of S-alkylation, a fundamental reaction in organic chemistry for the formation of thioethers. This guide details the synthesis of this compound from the readily available starting materials, thiophenol and ethyl chloroacetate. The primary method described is a bimolecular nucleophilic substitution (SN2) reaction, which is both efficient and scalable.

The reaction involves the deprotonation of thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. This guide will explore various reaction conditions, including the use of potassium carbonate as a solid base and the application of phase-transfer catalysis to enhance reaction rates.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from thiophenol and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

-

Deprotonation of Thiophenol: A base is used to deprotonate the acidic thiol proton of thiophenol, forming the highly nucleophilic thiophenolate anion.

-

Nucleophilic Attack: The thiophenolate anion acts as a nucleophile and attacks the electrophilic α-carbon of ethyl chloroacetate. This is the rate-determining step of the reaction.

-

Displacement of the Leaving Group: The attack of the nucleophile leads to the displacement of the chloride ion, a good leaving group, resulting in the formation of this compound.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for S-alkylation of thiols and has been adapted for this specific transformation.

Materials and Reagents

-

Thiophenol (C₆H₅SH)

-

Ethyl chloroacetate (ClCH₂COOC₂H₅)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (CH₃COCH₃) or Dimethylformamide (DMF)

-

Ethyl acetate (CH₃COOC₂H₅)

-

Hexane (C₆H₁₄)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

Detailed Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF (approximately 5-10 mL per gram of thiophenol).

-

Addition of Alkylating Agent: While stirring the mixture, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or at a moderately elevated temperature (for DMF, 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product.[1][2]

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation: Reaction Conditions and Optimization

The yield and reaction time of the synthesis of this compound can be influenced by several factors. The following table summarizes various conditions reported for analogous S-alkylation reactions, providing a basis for optimization.

| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst | Reference |

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 2-4 | Good-Excellent | None | Adapted from[3] |

| 2 | K₂CO₃ (1.3) | None | 65 | - | 85.2 | nano-K₂CO₃ | [4] |

| 3 | Et₃N (1.1) | Water | Room Temp | 1 | Excellent | None | |

| 4 | K₂CO₃ (1.2) | Water | Room Temp | 1 | Excellent | None | |

| 5 | NaOH (aq) | CH₂Cl₂ | 0 | 0.08 | 87-95 | TBAB | [5] |

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Characterization of this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 7.40-7.20 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.60 (s, 2H, SCH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃): δ 170.0, 135.0, 129.5, 129.0, 127.0, 61.5, 36.0, 14.0.

Discussion and Optimization

The synthesis of this compound is a robust and high-yielding reaction. However, for optimal results, several factors should be considered:

-

Choice of Base: While strong bases like sodium hydride can be used, milder bases like potassium carbonate are generally preferred for their ease of handling and to minimize potential side reactions. The use of nano-sized potassium carbonate has been shown to improve yields.[4]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they effectively solvate the cation of the base, leaving a more reactive "naked" thiophenolate anion. Acetone is also a suitable and more volatile alternative.

-

Phase-Transfer Catalysis (PTC): For reactions involving a solid base and an organic solvent, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate by facilitating the transfer of the thiophenolate anion into the organic phase.[5]

-

Side Reactions: The primary side reaction to consider is the oxidation of thiophenol to diphenyl disulfide, which can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). Over-alkylation to form S,S-diphenylthioacetate is generally not a significant issue under the described conditions. The reaction between thiophenolates and ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to result in either nucleophilic substitution or ring expansion depending on the reaction conditions.[6]

Conclusion

The synthesis of this compound from thiophenol and ethyl chloroacetate is a straightforward and efficient process that can be readily implemented in a laboratory setting. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired product can be achieved. The use of phase-transfer catalysis offers a powerful method for further enhancing the reaction efficiency. The detailed protocol and optimization strategies provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Preparation of Ethyl (phenylthio)acetate using Ethyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl (phenylthio)acetate from ethyl bromoacetate and thiophenol. This reaction, a variant of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This document outlines the reaction mechanism, detailed experimental protocols, and methods for purification and characterization of the final product. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. The core structure, featuring a thioether linkage adjacent to an ester group, allows for a range of subsequent chemical transformations. The most common and efficient method for its preparation involves the reaction of a thiophenolate nucleophile with an α-halo ester, such as ethyl bromoacetate. This guide focuses on this widely used synthetic route.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from thiophenol and ethyl bromoacetate is a classic example of a Williamson-type thioether synthesis. The reaction proceeds in two main stages:

-

Deprotonation of Thiophenol: In the presence of a suitable base, the acidic proton of the thiol group in thiophenol is abstracted to form a thiophenolate anion. This anion is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The generated thiophenolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This results in the displacement of the bromide leaving group in a concerted SN2 fashion, forming the desired this compound product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Thiophenol | C₆H₆S | 110.18 | ≥99% | Commercial Source |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | ≥98% | Commercial Source |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥95% | Commercial Source |

| Absolute Ethanol | C₂H₆O | 46.07 | ≥99.5% | Commercial Source |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial Source |

| Saturated NaCl solution | NaCl(aq) | - | - | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercial Source |

3.2. Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for the synthesis of this compound.

A solution of sodium ethoxide is prepared by cautiously adding sodium metal (2.3 g, 0.1 mol) to absolute ethanol (100 mL) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). Once all the sodium has reacted and the solution has cooled to room temperature, thiophenol (11.0 g, 0.1 mol) is added dropwise with stirring. Subsequently, ethyl bromoacetate (16.7 g, 0.1 mol) is added dropwise to the reaction mixture. The mixture is then heated to reflux for 8 hours.[1]

3.3. Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature. The bulk of the ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (150 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The pure this compound is obtained by vacuum distillation.

3.4. Expected Yield and Physical Properties

| Property | Value |

| Yield | Typically 85-95% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 143-145 °C at 14 mmHg |

| Density | 1.13 g/mL at 25 °C |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -S-CH₂-CO-), 1.22 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[2] |

| ¹³C NMR (CDCl₃) | δ 169.5 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 61.5 (-OCH₂CH₃), 36.0 (-S-CH₂-), 14.0 (-OCH₂CH₃). |

| IR (neat, cm⁻¹) | 3060 (Ar C-H), 2980 (C-H), 1735 (C=O, ester), 1580, 1480 (C=C, aromatic), 1250 (C-O, ester), 690 (C-S). |

| Mass Spec (EI) | m/z (%): 196 (M⁺), 123, 109, 77. |

Safety Precautions

-

Thiophenol: Possesses a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.

-

Ethyl bromoacetate: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

-

Sodium Ethoxide: Is a corrosive and water-reactive solid. Handle with care under anhydrous conditions.

-

Diethyl Ether: Is extremely flammable. Ensure no ignition sources are present during its use.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from ethyl bromoacetate and thiophenol is a robust and high-yielding reaction. The procedure outlined in this guide, based on the SN2 reaction of a thiophenolate with an α-halo ester, provides a reliable method for obtaining this valuable synthetic intermediate. Proper adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. The provided characterization data can be used as a reference for product verification.

References

The α-Thioester Motif: A Nexus of Reactivity in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Thioesters have emerged as exceptionally versatile and powerful building blocks in the landscape of organic synthesis. Their unique electronic properties, stemming from the sulfur atom within the ester linkage, bestow upon them a dual reactivity profile that is distinct from their oxygen-containing counterparts. This guide provides a comprehensive exploration of the core reactivity of α-thioesters, detailing their participation in a wide array of synthetic transformations. We delve into their pivotal role in enolate chemistry, transition-metal-catalyzed cross-coupling reactions, and radical-mediated processes. Complete with structured data, detailed experimental protocols, and mechanistic diagrams, this document serves as a technical resource for chemists seeking to harness the synthetic potential of α-thioesters in the design and execution of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors.

Fundamental Principles of α-Thioester Reactivity

Thioesters (R-C(=O)-S-R') are distinguished from conventional esters by the replacement of the alkoxy oxygen with a sulfur atom. This substitution has profound implications for the molecule's reactivity at two key positions: the carbonyl carbon and the α-carbon.

-

Electrophilicity of the Carbonyl Carbon: The larger atomic radius and lower electronegativity of sulfur compared to oxygen result in poorer orbital overlap with the carbonyl carbon. Consequently, the resonance stabilization of the carbonyl group is weaker in thioesters than in oxoesters. This makes the thioester carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack, rendering thioesters excellent acylating agents.[1][2] In biological systems, this heightened reactivity is exemplified by acetyl coenzyme A (acetyl-CoA), nature's premier acyl carrier.[2][3][4]

-

Acidity of α-Protons: Kinetically, the reactivity of the α-carbon in a thioester is comparable to that of a ketone.[1] The protons on the carbon adjacent to the thioester carbonyl (the α-protons) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate nucleophile. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions.[5] The ability to readily form enolates is a cornerstone of thioester utility in synthesis.

The combination of being a potent acylating agent and a stable precursor to carbon nucleophiles makes the α-thioester a uniquely versatile functional group in the synthetic chemist's toolkit.

Key Reaction Classes and Applications

The dual reactivity of α-thioesters enables their participation in a diverse set of powerful synthetic transformations.

Enolate-Mediated Reactions

The generation of enolates from α-thioesters provides a gateway to numerous C-C bond-forming reactions, including alkylations and aldol additions.[5][6] These reactions are fundamental to the construction of complex carbon skeletons.

-

Alkylation: Thioester enolates react efficiently with alkyl halides in SN2-type reactions to form new C-C bonds at the α-position.[6] The choice of base is critical to ensure complete enolate formation and prevent side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed.[6]

-

Aldol and Related Reactions: Thioester enolates serve as potent nucleophiles in aldol additions, reacting with aldehydes and ketones to form β-hydroxy thioesters.[7][8] These products are valuable synthetic intermediates. Recent studies have shown that α-imino thioesters can participate in three-component coupling reactions with dialkylzinc reagents and aldehydes to produce β-hydroxy α-amino thioesters with high diastereoselectivity.[7]

Below is a generalized workflow for the generation and subsequent reaction of a thioester enolate.

Caption: General workflow for thioester enolate formation and reaction.

Transition-Metal-Catalyzed Cross-Coupling

A significant advancement in thioester chemistry is their use as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[9][10] These reactions typically proceed via selective cleavage of the C(acyl)-S bond, providing powerful methods for ketone synthesis.

-

Liebeskind-Srogl Cross-Coupling: This reaction involves the palladium-catalyzed coupling of thioesters with organoboronic acids, often requiring a copper(I) cofactor.[9] Recent developments have shown that Pd-NHC (N-Heterocyclic Carbene) catalytic systems can promote this coupling under mild conditions with a broad substrate scope, including complex pharmaceutical intermediates.[9]

-

Fukuyama Cross-Coupling: The original Fukuyama coupling uses organozinc reagents. More recently, iron-catalyzed versions have been developed that couple thioesters with organomanganese reagents, offering a less toxic and more economical alternative.[11]

-

Decarbonylative Coupling: Under certain conditions, particularly with Pd-NHC catalysts, thioesters can undergo a decarbonylative cross-coupling, where the carbonyl group is lost as CO, resulting in the formation of a C(aryl)-C(aryl) bond instead of a ketone.[9]

The following diagram illustrates the divergent pathways of acyl and decarbonylative coupling.

Caption: Divergent acyl vs. decarbonylative cross-coupling of thioesters.

| Cross-Coupling Reaction | Catalyst System | Organometallic Reagent | Typical Product | Reference |

| Liebeskind-Srogl | Pd-NHC / Cu(I) | Boronic Acids (R-B(OH)₂) | Ketone | [9] |

| Fukuyama (Iron variant) | Iron(III) | Organomanganese (R-MnBr) | Ketone | [11] |

| Suzuki-Miyaura Type | Palladium | Boronic Acids (R-B(OH)₂) | Ketone | [12] |

| Decarbonylative Coupling | Pd-NHC | Boronic Acids (R-B(OH)₂) | Biaryl | [9] |

Table 1: Summary of Key Transition-Metal-Catalyzed Cross-Coupling Reactions of Thioesters.

Radical Reactions

The C-S bond in thioesters can also participate in radical-mediated transformations. Thioacids, precursors to thioesters, can generate thioacid radicals that engage in various reactions.

-

Acyl Thiol-Ene Reaction: Thioacid radicals add to alkenes with anti-Markovnikov selectivity to form thioesters. This method is a chemoselective approach for thioester synthesis.[13]

-

Cross-Coupling with C-H Bonds: Visible-light photocatalysis can enable the cross-coupling of thioacids with C(sp³)–H bonds, such as those in THF, to forge new thioester bonds.[13]

-

Oxidative Radical Addition: A green chemistry approach involves the photocatalytic oxidative radical addition of thioic acids to alkenes using oxygen as the oxidant to synthesize α-keto thioesters.[14]

Applications in Complex Synthesis

The reliability and versatility of α-thioester chemistry have made it a valuable tool in the synthesis of complex molecules and in chemical biology.

-

Natural Product Synthesis: Thioester reductase domains are found in biosynthetic pathways for various natural products, where they catalyze the reduction of a thioester to release an aldehyde or alcohol.[15] This strategy is used in the biosynthesis of peptide aldehydes and macrocyclic iminopeptides.[15]

-

Native Chemical Ligation (NCL): Thioesters are central to NCL, a cornerstone technique for the total chemical synthesis of proteins.[16] An unprotected peptide-α-thioester reacts chemoselectively with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond at the ligation site.[16]

Experimental Protocols

Protocol: Iron-Catalyzed Fukuyama-Type Cross-Coupling

This protocol is adapted from the iron-catalyzed coupling of S-ethyl thioesters with organomanganese reagents.[11]

Objective: To synthesize propiophenone from S-ethyl thiobenzoate and ethylmanganese bromide.

Materials:

-

S-ethyl thiobenzoate (1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Iron(III) acetylacetonate (Fe(acac)₃, 5 mol%)

-

N-Methyl-2-pyrrolidone (NMP, 10 mol%)

-

Ethylmagnesium bromide (EtMgBr, 1.0 M in THF, 1.2 equiv)

-

Manganese(II) chloride (MnCl₂, anhydrous, 1.2 equiv)

Procedure:

-

Preparation of Organomanganese Reagent: To a flame-dried Schlenk tube under an argon atmosphere, add anhydrous MnCl₂ (1.2 equiv). Add anhydrous THF, followed by the dropwise addition of EtMgBr solution (1.2 equiv) at 0 °C. Stir the resulting suspension for 30 minutes at 0 °C to form the ethylmanganese bromide reagent.

-

Coupling Reaction: In a separate flame-dried Schlenk tube, dissolve S-ethyl thiobenzoate (1 equiv), Fe(acac)₃ (0.05 equiv), and NMP (0.1 equiv) in anhydrous THF.

-

Addition: Cool the thioester solution to 0 °C and add the freshly prepared organomanganese reagent suspension dropwise via cannula.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired propiophenone.

Protocol: Fmoc-Based Solid-Phase Synthesis of a Peptide-α-Thioester for NCL

This protocol is a conceptualized procedure based on methods for preparing thioesters for Native Chemical Ligation.[16][17]

Objective: To synthesize a peptide with a C-terminal thioester suitable for NCL.

Materials:

-

Fmoc-protected amino acids

-

"Safety-catch" linker resin (e.g., modified sulfonamide linker)[16]

-

Standard solid-phase peptide synthesis (SPPS) reagents (coupling agents like HBTU, bases like DIPEA, piperidine for Fmoc deprotection)

-

Activation reagent (e.g., iodoacetonitrile or similar alkylating agent)

-

Thiol for cleavage (e.g., benzyl mercaptan or thiophenol)

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)

-

HPLC for purification

Procedure:

-

Resin Loading: Attach the C-terminal Fmoc-protected amino acid to the sulfonamide "safety-catch" resin according to the resin manufacturer's protocol.

-

Peptide Elongation: Perform standard Fmoc-based SPPS cycles of deprotection (piperidine in DMF) and coupling (Fmoc-amino acid, HBTU, DIPEA in DMF) to assemble the desired peptide sequence.

-

Sulfonamide Activation: After completing the sequence, wash the resin thoroughly. Swell the resin in a suitable solvent (e.g., NMP) and treat it with an alkylating agent (e.g., iodoacetonitrile) and a base (e.g., DIPEA) to activate the N-acyl sulfonamide linkage.

-

Thiolytic Cleavage (Thioester Formation): Wash the resin to remove excess activation reagents. Treat the resin with a solution of a thiol (e.g., 0.2 M thiophenol) and a base (e.g., 0.2 M DIPEA) in a suitable solvent like NMP or THF. This step cleaves the peptide from the resin, directly forming the peptide-α-thioester.

-

Side-Chain Deprotection: After cleaving the peptide-thioester from the resin, precipitate and wash the crude product. Treat the crude thioester with a strong acid cleavage cocktail (e.g., Reagent K) to remove the side-chain protecting groups.

-

Purification: Precipitate the fully deprotected peptide-α-thioester in cold diethyl ether, centrifuge, and wash. Purify the final product by reverse-phase HPLC and confirm its identity by mass spectrometry.

Conclusion

α-Thioesters stand at the crossroads of stability and reactivity, offering a unique handle for molecular construction. Their ability to act as both electrophilic acylating agents and precursors to nucleophilic enolates provides a rich and diverse reaction chemistry. Modern advancements in transition-metal catalysis have further expanded their utility, enabling efficient and selective ketone syntheses and other novel transformations. From the fundamental bond-forming reactions of enolate chemistry to the sophisticated construction of proteins via Native Chemical Ligation, the α-thioester functional group continues to be an indispensable tool for chemists pushing the boundaries of organic synthesis and drug development.

References

- 1. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thioester - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. N-Alkylation/aldol reaction of α-aldimino thioesters: a facile three-component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldol reaction - Wikipedia [en.wikipedia.org]

- 9. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iron‐Catalyzed Cross‐Coupling of Thioesters and Organomanganese Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Natural products from thioester reductase containing biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In situ thioester formation for protein ligation using α-methylcysteine - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52140K [pubs.rsc.org]

The Pivotal Role of Thioesters: A Deep Dive into their Chemical Properties and Stability for Drug Development

For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties and stability of thioesters is paramount. These high-energy compounds are not only central to numerous biochemical pathways but also represent a versatile tool in synthetic chemistry and drug design. This technical guide provides an in-depth analysis of thioester chemistry, presenting key data, experimental methodologies, and visual representations of their reactivity and biological significance.

Thioesters, characterized by a sulfur atom in place of the oxygen in the ester linkage (R-C(=O)-S-R'), exhibit a unique reactivity profile that sets them apart from their oxygen-containing counterparts. This heightened reactivity is fundamental to their roles as acyl group carriers and intermediates in metabolism, most notably in the form of acetyl-CoA.[1][2][3]

Core Chemical Properties: Reactivity and Energetics

The distinct chemical behavior of thioesters stems from the atomic properties of sulfur. Being larger and less electronegative than oxygen, sulfur's 3p orbitals have poorer overlap with the 2p orbital of the carbonyl carbon.[4][5] This results in diminished resonance stabilization of the C-S bond compared to the C-O bond in esters.[6][7] Consequently, the carbonyl carbon of a thioester is more electrophilic and susceptible to nucleophilic attack.[6][8]

This inherent reactivity makes thioesters "high-energy" compounds, with a standard free energy of hydrolysis (ΔG°′) for acetyl-CoA around -31.4 kJ/mol (-7.5 kcal/mol), a value comparable to the hydrolysis of the terminal phosphate bond in ATP.[9] This thermodynamic property is crucial for driving otherwise unfavorable biochemical reactions forward.[7]

In the hierarchy of carboxylic acid derivatives, thioesters are more reactive than esters and amides but less reactive than acid anhydrides and acyl phosphates.[10][11] This intermediate reactivity allows them to be stable enough to exist in an aqueous cellular environment yet reactive enough to participate in essential acyl transfer reactions.[12]

Stability Profile: A Tale of Hydrolysis and Thiolysis

The stability of thioesters is a critical consideration in both biological systems and for their application in drug development. Their susceptibility to hydrolysis is a key degradation pathway.

Hydrolytic Stability

Thioester hydrolysis, yielding a carboxylic acid and a thiol, is a reaction of significant interest.[2][13] The rate of this process is highly dependent on pH. While relatively stable at neutral pH, their hydrolysis is catalyzed by both acid and base.[14] For instance, S-methyl thioacetate has a hydrolysis half-life of 155 days at pH 7 and 23°C, demonstrating considerable stability under these conditions.[14][15] However, this stability can be compromised under different pH regimes or in the presence of certain catalysts.[14][16]

The general mechanism for thioester hydrolysis involves a nucleophilic addition-elimination pathway where a water molecule attacks the electrophilic carbonyl carbon.[13][17]

Quantitative Data on Hydrolysis Rates

The stability of thioesters can be quantified by their hydrolysis rate constants under various conditions. The following table summarizes key kinetic data for representative thioesters.

| Thioester | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| S-methyl thioacetate | pH 7, 23°C | kw = 3.6 x 10-8 s-1 | 155 days | [14] |

| S-methyl thioacetate | Base-mediated (kb) | 1.6 x 10-1 M-1s-1 | - | [14] |

| S-methyl thioacetate | Acid-mediated (ka) | 1.5 x 10-5 M-1s-1 | - | [14] |

| Ubc9∼SUMO-1 Thioester | Native, pH 7.4 | 5.33 x 10-5 s-1 | ~3.6 hours | [18] |

| Ubc9∼SUMO-1 Thioester | Denaturing (8M Urea), pH 7.4 | 12.5 x 10-5 s-1 | - | [18] |

Thiol-Thioester Exchange

In biological environments rich in thiols, such as glutathione, thioesters can undergo thiol-thioester exchange.[15] This trans-thioesterification reaction is often faster than hydrolysis and is a key aspect of their biological function and a consideration for thioester-based drugs.[14][19] For example, the second-order rate constant for the reaction between S-methyl thioacetate and 2-sulfonatoethanethiolate is 1.7 M-1s-1, which is significantly faster than its hydrolysis rate.[14]

The Central Role of Acetyl-CoA in Metabolism

Acetyl-Coenzyme A (Acetyl-CoA) is the most prominent biological thioester, acting as a central hub in metabolism.[2][9] It is the product of carbohydrate, fat, and protein breakdown and feeds into the citric acid cycle (Krebs cycle) for energy production.[3][9] The thioester bond in acetyl-CoA activates the acetyl group for transfer to other molecules.[3]

Experimental Protocols for Stability and Reactivity Assessment

Accurate determination of thioester stability and reactivity is crucial. Several robust analytical techniques are employed for this purpose.

Förster Resonance Energy Transfer (FRET)-Based Assays

FRET assays provide a continuous, real-time method for monitoring thioester reactions.[12][20]

Principle: A fluorophore and a quencher are incorporated into a thioester-containing substrate. Cleavage of the thioester bond (e.g., by hydrolysis or thiolysis) separates the fluorophore and quencher, resulting in an increase in fluorescence.[21]

Typical Protocol:

-

Substrate Synthesis: Synthesize a peptide or small molecule containing a thioester linkage, flanked by a FRET pair (e.g., Abz/Dnp).[20]

-

Reaction Setup: Incubate the FRET substrate (e.g., 20 µM) in a suitable buffer system (e.g., 100 mM aqueous buffer with 10% MeCN) at a controlled pH and temperature.[20]

-

Initiation and Monitoring: Initiate the reaction by adding the nucleophile (e.g., hydroxide for hydrolysis, or a thiol for exchange). Monitor the increase in fluorescence over time using a plate reader.[12]

-

Data Analysis: Determine the observed rate constant (kobs) from the fluorescence progress curves. For bimolecular reactions, plot kobs against the nucleophile concentration to determine the second-order rate constant.[12]

Chromatography-Based Assays (UPLC/HPLC)

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for directly monitoring the concentration of the thioester substrate and its degradation products.[12]

Principle: The reaction mixture is separated by chromatography, and the concentrations of the thioester and its hydrolysis or thiolysis products are quantified by UV absorbance or mass spectrometry.

Typical Protocol:

-

Reaction: Incubate the thioester of interest under the desired conditions (e.g., in a buffered solution at a specific pH and temperature).[18]

-

Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or freezing in liquid nitrogen).[18]

-

Analysis: Inject the quenched samples into a UPLC/HPLC system equipped with a suitable column (e.g., C18) and detector.

-

Quantification: Determine the concentrations of the thioester and its products by integrating the peak areas and comparing them to a standard curve.

-

Kinetics: Plot the concentration of the thioester versus time to determine the reaction rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the hydrolysis of thioesters in real-time by following the disappearance of signals corresponding to the thioester and the appearance of signals for the carboxylic acid and thiol products.[12][18]

Implications for Drug Development

The unique properties of thioesters make them attractive for various applications in drug development:

-

Prodrugs: The thioester linkage can be used to mask a carboxylic acid or thiol group in a drug molecule. The thioester can then be hydrolyzed in vivo to release the active drug.[2] The tunability of thioester stability based on the electronic properties of the R and R' groups allows for the design of prodrugs with specific release kinetics.

-

Covalent Inhibitors: The electrophilic nature of the thioester carbonyl can be exploited to design covalent inhibitors that form a stable bond with a nucleophilic residue (e.g., cysteine or serine) in a target protein.

-

Bioconjugation: Thioesters are key intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of proteins and bioconjugates.[2][12]

Conclusion

Thioesters occupy a vital position at the intersection of chemistry and biology. Their enhanced reactivity compared to esters, stemming from fundamental electronic and atomic differences, endows them with the "high-energy" character essential for driving metabolic processes. While susceptible to hydrolysis, particularly under acidic or basic conditions, many thioesters exhibit sufficient stability at physiological pH to perform their biological roles. A thorough understanding of their stability, reactivity, and the analytical methods used to characterize them is indispensable for researchers in the life sciences and is critical for leveraging thioester chemistry in the design of novel therapeutics and bioconjugates. The quantitative data and experimental frameworks presented here provide a solid foundation for these endeavors.

References

- 1. tutorchase.com [tutorchase.com]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 9. CHEM 245 - Thioesters [guweb2.gonzaga.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The kinetics and mechanism of the hydrolysis of thiol esters in aqueous solution promoted by tetrachlorogold(III) ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Ethyl (phenylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (phenylthio)acetate, a versatile reagent in organic synthesis with applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a key building block in the construction of bioactive molecules.

Chemical Identity

-

IUPAC Name: ethyl 2-(phenylthio)acetate

-

Synonyms:

-

Ethyl (phenylsulfanyl)acetate

-

(Phenylthio)acetic acid, ethyl ester

-

Acetic acid, (phenylthio)-, ethyl ester

-

Ethyl 2-(phenylsulfanyl)acetate

-

(Phenylthio)acetic Acid Ethyl Ester

-

phenylsulfanyl-acetic acid ethyl ester

-

ethyl phenylsulfenylacetate

-

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.27 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 143-145 °C at 14 mmHg |

| Melting Point | 115-116 °C |

| Refractive Index | 1.5460 to 1.5480 |

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound via the alkylation of thiophenol with ethyl chloroacetate. This method is a standard and efficient way to prepare α-arylthioesters.

Reaction:

Materials:

-

Thiophenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

-

Acetone or Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetone or ethanol as the solvent.

-

Base Addition: Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the solvent. Alternatively, a solution of sodium ethoxide (1.1 equivalents) in ethanol can be used.

-

Thiophenol Addition: To the stirred suspension of the base, add thiophenol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-30 minutes to form the thiophenolate salt.

-

Alkylating Agent Addition: Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic starting materials) and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Role in Drug Development and Synthesis of Bioactive Molecules

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many biologically active molecules. One notable application is in the synthesis of oxindole derivatives. Oxindoles are a privileged structural motif found in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

The workflow below illustrates the logical progression from basic starting materials to this compound and its subsequent use in the synthesis of a 3-(phenylthio)oxindole scaffold, a key intermediate for further functionalization in drug discovery programs.

Caption: Synthetic workflow from precursors to bioactive molecules.

This diagram illustrates a common strategy in medicinal chemistry where a key building block, this compound, is synthesized and then utilized to construct a more complex molecular scaffold. This scaffold can then be further modified to develop potent and selective drug candidates. The phenylthio group can be retained in the final molecule or can be removed or transformed in later synthetic steps, providing additional avenues for structural diversification.

A Technical Guide to Ethyl (phenylthio)acetate: Commercial Availability, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (phenylthio)acetate (CAS No. 7605-25-6) is a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its commercial availability from various suppliers, details a common synthetic route, and outlines standard analytical methodologies for quality control and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the procurement and utilization of this compound in their work.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The typical purity offered is greater than 97.0% as determined by Gas Chromatography (GC). When sourcing this chemical, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and impurity profiles.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability, packaging, and lead times are subject to change and should be confirmed directly with the supplier.

| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | ≥97% | 7605-25-6 | C₁₀H₁₂O₂S | 196.27 g/mol |

| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 7605-25-6 | C₁₀H₁₂O₂S | 196.27 g/mol |

| Parchem | Not specified | 7605-25-6 | C₁₀H₁₂O₂S | 196.27 g/mol |

| Oakwood Chemical | 98% | 7605-25-6 | C₁₀H₁₂O₂S | 196.27 g/mol |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 7605-25-6 | C₁₀H₁₂O₂S | 196.27 g/mol |

| Chem-Impex International | 98%+ | 7605-25-6 | C₁₀H₁₂O₂S | 196.27 g/mol |

Physicochemical Properties

A compilation of key physical and chemical properties of this compound is provided in the table below. These values are sourced from various suppliers and chemical databases and should be considered as typical.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143-145 °C at 14 mmHg | [2] |

| Density | 1.13 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5460 to 1.5480 | [2] |

| Flash Point | 143-145°C/14mm | [2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons; insoluble in water. | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the S-alkylation of thiophenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Thiophenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of thiophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Analytical Methods for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[3]

GC Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split injection with a high split ratio (e.g., 50:1).

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and quantify non-volatile impurities.

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create calibration standards if quantitative analysis is required.

HPLC Method (Typical):

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV at 254 nm.

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

For ¹³C NMR, a more concentrated solution (50-100 mg in 0.6-0.7 mL of solvent) is recommended.[4]

-

Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~7.4-7.2 (m, 5H, Ar-H)

-

~4.1 (q, 2H, -O-CH₂-CH₃)

-

~3.6 (s, 2H, -S-CH₂-CO-)

-

~1.2 (t, 3H, -O-CH₂-CH₃)

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~169 (C=O)

-

~135 (Ar-C)

-

~129 (Ar-CH)

-

~127 (Ar-CH)

-

~61 (-O-CH₂-)

-

~36 (-S-CH₂-)

-

~14 (-CH₃)

-

Biological Activity

While extensive biological studies on this compound itself are limited in publicly available literature, related compounds such as 2-(phenylthio)-ethyl benzoate derivatives have shown potential antidiabetic, antioxidant, and anti-obesity activities.[5] This suggests that the phenylthioacetate scaffold may be of interest for further investigation in drug discovery programs.

Conclusion

This compound is a commercially accessible and synthetically versatile compound. This guide provides a foundational understanding of its procurement, synthesis, and analytical characterization, which should prove valuable for researchers and professionals in the chemical and pharmaceutical sciences. The provided protocols for synthesis and analysis are based on established chemical principles and can be adapted and optimized for specific laboratory requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl (phenylthio)acetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of ethyl (phenylthio)acetate, a valuable intermediate in organic synthesis. The outlined procedure is based on the S-alkylation of thiophenol with an ethyl haloacetate, a robust and high-yielding method analogous to the Williamson ether synthesis.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2). Thiophenol is first deprotonated by a mild base, typically potassium carbonate, to form the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the desired product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Thiophenol |

| Reagent | Ethyl bromoacetate |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Acetone |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 2-4 hours |

| Reported Yield | Up to 98%[1] |

Experimental Protocol

Materials:

-

Thiophenol

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K2CO3)

-

Acetone (anhydrous)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-